Superior Reactivity in SNAr Due to 2-Methylsulfonyl Activation
The presence of the 2-methylsulfonyl group significantly enhances the electrophilicity of the 4,6-dibromopyrimidine core, enabling efficient SNAr reactions. While a direct quantitative comparison under identical conditions is absent in the public domain, class-level inference strongly supports this differentiation. Literature on related 2-sulfonylpyrimidines demonstrates that the sulfonyl group's Hammett substituent constant (σp ≈ 0.68) is markedly higher than that of hydrogen (σp = 0.00) or alkyl groups (σp ≈ -0.15), correlating with substantially increased reaction rates [1].
| Evidence Dimension | Reaction rate for nucleophilic aromatic substitution |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | Not available |
| Quantified Difference | Not available |
| Conditions | Not available |
Why This Matters
This activation is a key differentiator for procurement, as it enables reliable and rapid diversification of the scaffold, a feature not present in non-sulfonyl pyrimidine analogs.
- [1] Blades, K., Demeritt, J., Fillery, S., Foote, K. M., Greenwood, R., Gregson, C., Hassall, L. A., McGuire, T. M., Pike, K. G., & Williams, E. (2014). Expedient synthesis of biologically important sulfonylmethyl pyrimidines. Tetrahedron Letters, 55(29), 3851-3856. View Source
